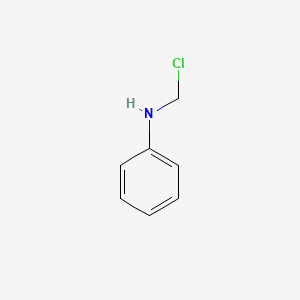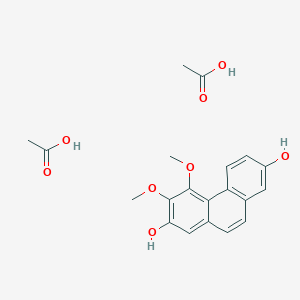
Acetic acid;3,4-dimethoxyphenanthrene-2,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,4-dimethoxyphenanthrene-2,7-diol is a phenanthrene derivative known for its unique chemical structure and potential applications in various fields. Phenanthrene derivatives are often found in natural products and have been studied for their biological activities.
Méthodes De Préparation
The synthesis of acetic acid;3,4-dimethoxyphenanthrene-2,7-diol typically involves multi-step organic reactions. One common synthetic route includes the use of phenanthrene as a starting material, followed by specific functional group modifications to introduce the methoxy and diol groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Acetic acid;3,4-dimethoxyphenanthrene-2,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, modifying its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its cytotoxic and antioxidant properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which acetic acid;3,4-dimethoxyphenanthrene-2,7-diol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and protect cells from oxidative damage. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar compounds to acetic acid;3,4-dimethoxyphenanthrene-2,7-diol include other phenanthrene derivatives such as:
- 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol
- 1,5,7-trimethoxyphenanthrene-2,6-diol These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
86630-45-7 |
|---|---|
Formule moléculaire |
C20H22O8 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
acetic acid;3,4-dimethoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C16H14O4.2C2H4O2/c1-19-15-13(18)8-10-4-3-9-7-11(17)5-6-12(9)14(10)16(15)20-2;2*1-2(3)4/h3-8,17-18H,1-2H3;2*1H3,(H,3,4) |
Clé InChI |
DWGZALGKKIASOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.COC1=C(C=C2C=CC3=C(C2=C1OC)C=CC(=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


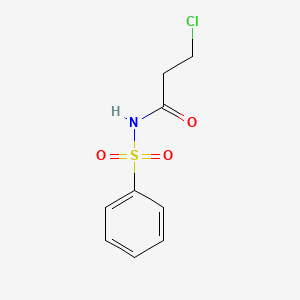
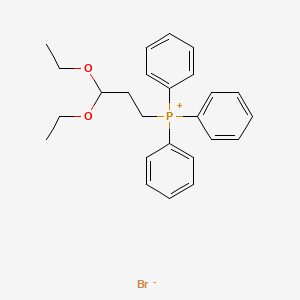
![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)

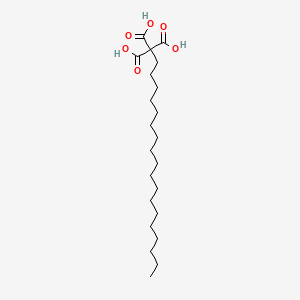
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)
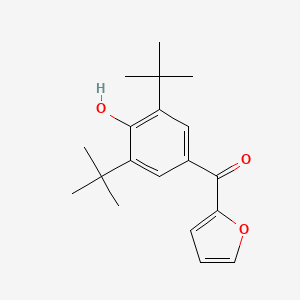
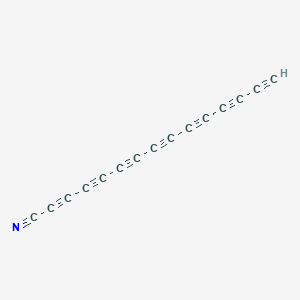



![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)
